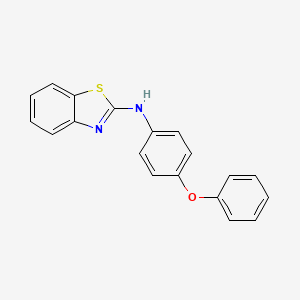

![molecular formula C10H14N6 B2592965 6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2142882-49-1](/img/structure/B2592965.png)

6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound . It’s a part of the triazole family, which are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known to show versatile biological activities and are present as a central structural component in a number of drug classes .

Applications De Recherche Scientifique

Anxiolytic Activity

6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their potential anxiolytic activity. Some derivatives in this class have shown effectiveness in tests predictive of anxiolytic activity, such as protection against pentylenetetrazole-induced convulsions and in the thirsty rat conflict procedure. These compounds represent a novel class that inhibits [3H]diazepam binding, indicating their potential in modulating the benzodiazepine receptor, which is often targeted for anxiety disorders (Albright et al., 1981).

Benzodiazepine Receptor Binding Studies

Further exploration into the benzodiazepine receptor binding properties of triazolopyridazine derivatives has been conducted. Studies have shown that certain triazolopyridazine compounds, specifically those with an approximately planar shape, display high affinity for the benzodiazepine receptor. This suggests their potential use in influencing benzodiazepine-mediated pathways, which could have implications for treatments involving the central nervous system (Nakao et al., 1990).

Antiviral Activity Against Hepatitis A Virus

Triazolopyridazine derivatives have also been investigated for their antiviral properties. Certain compounds in this class have demonstrated promising antiviral activity against hepatitis A virus (HAV), with specific derivatives showing significant virus count reduction in plaque reduction infectivity assays. This suggests the potential of these compounds as antiviral agents, especially against HAV (Shamroukh & Ali, 2008).

Inotropic Activity in Cardiovascular Research

In the field of cardiovascular research, triazolopyridazine derivatives have been synthesized and evaluated for their positive inotropic activity. Some derivatives have shown better in vitro positive inotropic activity compared to existing drugs like milrinone, suggesting their potential use in treating certain cardiovascular conditions (Wu et al., 2012).

Propriétés

IUPAC Name |

6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-4-11-5-7-15(6-1)10-3-2-9-13-12-8-16(9)14-10/h2-3,8,11H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCBFLSICJSYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2592892.png)

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)

![1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2592901.png)

![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2592903.png)

![N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2592904.png)

![5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2592905.png)